3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the thiazolidine-2,4-dione core: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Introduction of the pyrrolidin-3-yl group: This step involves the nucleophilic substitution of a halogenated thiazolidine-2,4-dione with a pyrrolidine derivative.
Cyclopropylacetylation: The final step is the acylation of the pyrrolidine nitrogen with cyclopropylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity starting materials to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine nitrogen or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine-2,4-dione core structure.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring.
Uniqueness
3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to the combination of the thiazolidine-2,4-dione core with the pyrrolidine and cyclopropylacetyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C12H16N2O2S
- Molecular Weight : 256.33 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Antidiabetic Properties
Research indicates that thiazolidinediones (TZDs), a class of compounds including the target molecule, exhibit insulin-sensitizing effects. These compounds activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved glucose metabolism and reduced insulin resistance. In vitro studies have shown that this compound enhances glucose uptake in adipocytes and muscle cells, suggesting its potential as an antidiabetic agent .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies conducted on macrophage cell lines revealed that treatment with this compound significantly reduces the expression of these cytokines, indicating its potential use in inflammatory diseases .
Antitumor Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. A notable study showed a dose-dependent decrease in cell viability in breast cancer cell lines treated with this compound .
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- PPAR Activation : Enhances insulin sensitivity and glucose metabolism.
- NF-kB Pathway Inhibition : Reduces inflammation by inhibiting the NF-kB signaling pathway.
- Apoptotic Pathways : Induces apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Properties
IUPAC Name |
3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-10(5-8-1-2-8)13-4-3-9(6-13)14-11(16)7-18-12(14)17/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAYMZYJSRVFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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